![molecular formula C11H14BrClO B13325889 {[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13325889.png)
{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C₁₁H₁₄BrClO and a molecular weight of 277.59 g/mol . This compound is characterized by the presence of a benzene ring substituted with a bromine, chlorine, and methyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of {[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 1-bromo-3-chloro-2-methylpropane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Scientific Research Applications
{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of {[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme . The pathways involved in its mechanism of action include nucleophilic substitution, oxidation, and reduction reactions, which modify the compound’s structure and activity .
Comparison with Similar Compounds
{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene can be compared with similar compounds such as:
Benzyl Chloride: Similar in structure but lacks the bromine and methyl groups, making it less reactive in certain nucleophilic substitution reactions.
Benzyl Bromide: Similar but lacks the chlorine and methyl groups, affecting its reactivity and applications.
1-Bromo-3-chloro-2-methylpropane: Similar but lacks the benzene ring, limiting its use in aromatic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C11H14BrClO |
|---|---|
Molecular Weight |
277.58 g/mol |
IUPAC Name |
(1-bromo-3-chloro-2-methylpropan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C11H14BrClO/c1-11(8-12,9-13)14-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
DBDCGXKZNINRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(CBr)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


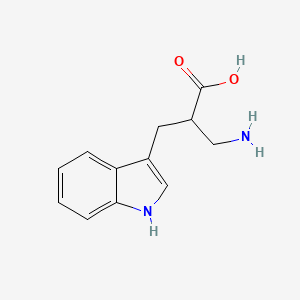
![Benzyl 3-(5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13325823.png)
![5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325826.png)

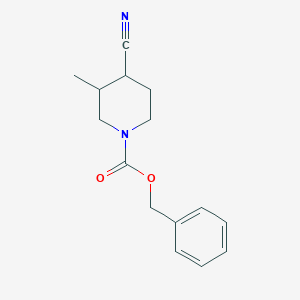
![Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13325841.png)



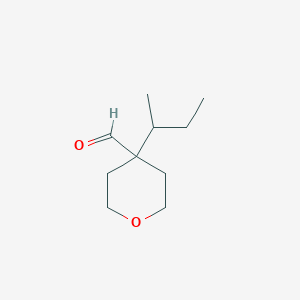
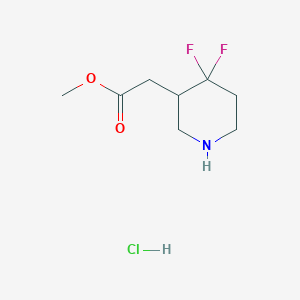
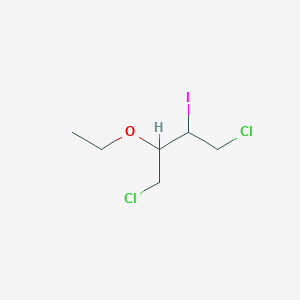
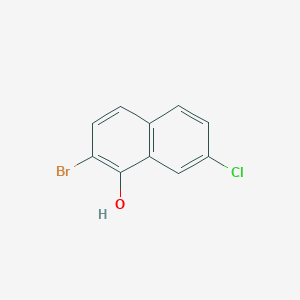
![7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B13325873.png)
